Aqueous Solubility Differential: Gallic Acid Hydrate vs. Anhydrous Gallic Acid at 20°C
Gallic acid hydrate (monohydrate) demonstrates significantly enhanced aqueous solubility compared to the anhydrous form under identical temperature conditions. At 20 °C, the monohydrate exhibits a solubility of 1.5 g per 100 mL water, whereas the anhydrous form achieves only 1.19 g per 100 mL water [1]. This solubility differential is attributable to the presence of the hydration water molecule, which alters the crystal lattice energy and facilitates more rapid dissolution in aqueous media [2].
| Evidence Dimension | Aqueous solubility at 20 °C |
|---|---|
| Target Compound Data | 1.5 g/100 mL (gallic acid monohydrate, CAS 5995-86-8) |
| Comparator Or Baseline | 1.19 g/100 mL (gallic acid anhydrous, CAS 149-91-7) |
| Quantified Difference | 26% higher aqueous solubility (monohydrate vs. anhydrous) |
| Conditions | 20 °C, standard atmospheric pressure, pure water |
Why This Matters
The 26% higher aqueous solubility directly reduces dissolution time in aqueous buffer preparation, minimizes undissolved particulate interference in spectrophotometric assays, and enables higher working concentrations in cell culture media without organic co-solvents.
- [1] Wikipedia. Gallic acid. Solubility in water: 1.19 g/100 mL at 20 °C (anhydrous); 1.5 g/100 mL at 20 °C (monohydrate). View Source
- [2] Braun DE, Bhardwaj RM, Florence AJ, Tocher DA, Price SL. Complex Polymorphic System of Gallic Acid—Five Monohydrates, Three Anhydrates, and over 20 Solvates. Crystal Growth & Design. 2013. DOI: 10.1021/cg301506x. View Source
